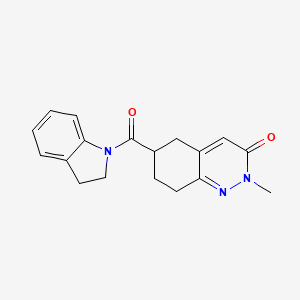
6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic molecule that likely features a fused polycyclic structure based on the indoline and tetrahydrocinnolinone frameworks. While the specific papers provided do not directly discuss this compound, they offer insights into related chemical structures and synthetic methods that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related indole-containing compounds is well-documented. For instance, the synthesis of 6H-indolo[2,3-b]quinolines from isoindigo derivatives involves a domino reaction mechanism that includes reduction, hydrolysis, decarboxylation, cyclization, and aromatization steps . Similarly, the construction of tetrahydro-5H-indolo[3,2-c]quinolines from benzyl azides and indoles through a cascade reaction sequence is reported, which could be adapted for the synthesis of the compound . These methods suggest that a multi-step synthetic route involving key transformations and cyclization steps would be necessary to synthesize the target molecule.
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain several distinct features: an indoline moiety, a tetrahydrocinnolinone core, and a carbonyl group at the indoline nitrogen. The presence of these functional groups and the polycyclic nature of the compound would influence its chemical behavior and interactions. The structure of related compounds, such as 6H-indolo[2,3-b]quinoxalines, has been elucidated using IR and NMR spectroscopy, which would also be applicable for the structural analysis of the target compound .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the indoline and tetrahydrocinnolinone moieties. For example, the alkylation of indoloquinoxalines to form quaternary salts and subsequent reactions, including oxidation and demethylation, have been described . These reactions could provide insights into the potential reactivity of the target compound, such as its susceptibility to alkylation or oxidation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the carbonyl group and the polycyclic system would affect its solubility, melting point, and stability. The compound's spectroscopic properties, such as UV-Vis absorption and fluorescence, would be influenced by the conjugated system and could be investigated using techniques similar to those used for other indole derivatives .
Wissenschaftliche Forschungsanwendungen
Organocatalytic Asymmetric Synthesis
Indoline derivatives are employed in organocatalytic asymmetric Michael-Michael cascade reactions to construct highly functionalized N-fused piperidinoindoline compounds. These reactions yield complex molecules with multiple contiguous stereocenters, demonstrating the utility of indolin-3-one derivatives in synthesizing structurally intricate compounds with excellent enantioselectivities and yields (Zhao et al., 2014).
Synthesis of Constrained Amino Acids
The synthesis of conformationally constrained tryptophan derivatives using indoline-based chemistry highlights another application. These derivatives are valuable for peptide and peptoid conformation elucidation studies, demonstrating the role of indoline scaffolds in probing the structure-activity relationships of biologically active peptides (Horwell et al., 1994).
Antitumor and Antimicrobial Applications
Indolo[2,3-b]quinoline derivatives have shown significant cytotoxic and antimicrobial activities, indicating their potential as antitumor and antimicrobial agents. Their interaction with DNA topoisomerase II, leading to DNA cleavage, underlines their therapeutic potential in treating cancer and infections (Peczyńska-Czoch et al., 1994).
Structural Studies
Crystal structure analysis of indoline derivatives, such as 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione, provides insight into the conformational dynamics and intermolecular interactions of these compounds. Such studies are essential for understanding the structural basis of their reactivity and biological activity (Mathusalini et al., 2015).
Materials Science
In materials science, triarylamines based on the 6H-indolo[2,3-b]quinoxaline core are synthesized for their optical properties. These compounds are characterized by their absorption and emission spectra, thermal stability, and electrochemical behavior, showcasing the applicability of indoline derivatives in developing new materials for optoelectronic devices (Thomas & Tyagi, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-17(22)11-14-10-13(6-7-15(14)19-20)18(23)21-9-8-12-4-2-3-5-16(12)21/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBFXXNTRTZDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

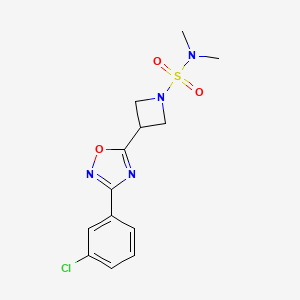
![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
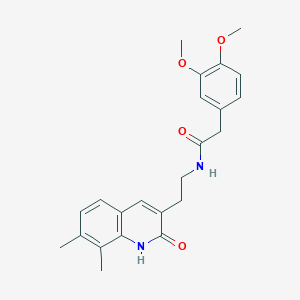
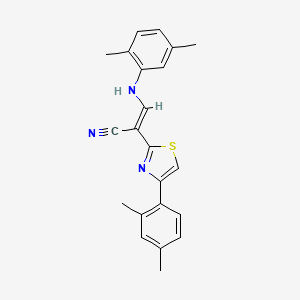
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)
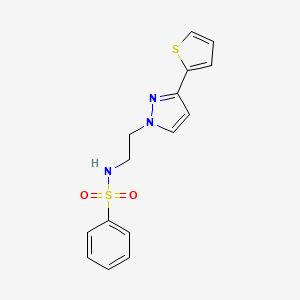

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
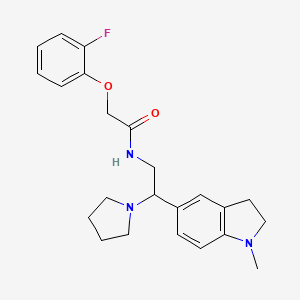
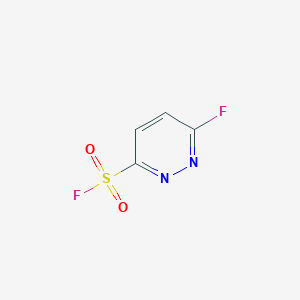
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)